Butanedioic acid, (phenylmethyl)-, 1-methyl ester, (2R)-
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Overview
Description
®-3-Benzyl-4-methoxy-4-oxobutanoic acid is an organic compound with a complex structure that includes a benzyl group, a methoxy group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Benzyl-4-methoxy-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with benzyl bromide, followed by oxidation and esterification reactions. The reaction conditions often require the use of strong bases like sodium hydride and solvents such as dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of ®-3-Benzyl-4-methoxy-4-oxobutanoic acid may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Catalysts and automated reaction systems are often employed to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
®-3-Benzyl-4-methoxy-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include benzyl alcohols, benzaldehydes, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, ®-3-Benzyl-4-methoxy-4-oxobutanoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for creating novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and
Properties
Molecular Formula |
C12H13O4- |
---|---|
Molecular Weight |
221.23 g/mol |
IUPAC Name |
(3R)-3-benzyl-4-methoxy-4-oxobutanoate |
InChI |
InChI=1S/C12H14O4/c1-16-12(15)10(8-11(13)14)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14)/p-1/t10-/m1/s1 |
InChI Key |
BUNMUVFKMIOEQU-SNVBAGLBSA-M |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)CC(=O)[O-] |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)CC(=O)[O-] |
Origin of Product |
United States |
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